[2-(1-Cyclohexen-1-yl)ethyl](4-fluorobenzyl)amine hydrochloride
Description
2-(1-Cyclohexen-1-yl)ethylamine hydrochloride is a secondary amine derivative featuring a cyclohexenylethyl group and a 4-fluorobenzyl substituent. The fluorine atom at the para position of the benzyl ring enhances electronegativity and metabolic stability, making this compound a candidate for pharmaceutical intermediates or research tools . Its molecular formula is inferred as C₁₆H₂₁FN·HCl (exact weight dependent on stereochemistry), with the cyclohexenyl group contributing conformational flexibility and the fluorine influencing polarity and binding interactions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-fluorophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSJDPDCQKZNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048640-53-4 | |
| Record name | Benzenemethanamine, N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048640-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride typically involves the following steps:
Formation of the Amine Intermediate: The initial step involves the reaction of cyclohexene with ethylamine under controlled conditions to form the intermediate [2-(1-Cyclohexen-1-yl)ethyl]amine.
Introduction of the Fluorobenzyl Group: The intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 2-(1-Cyclohexen-1-yl)ethylamine.
Formation of the Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt form, 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the double bond in the cyclohexene ring, converting it to a cyclohexane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products:
Oxidation: Formation of 2-(1-Cyclohexen-1-yl)ethylamine oxide or ketone derivatives.
Reduction: Formation of 2-(Cyclohexyl)ethylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential therapeutic applications. Preliminary studies suggest that it may exhibit notable biological activities, including:
- Antidepressant Effects : Similar compounds have been associated with mood regulation and antidepressant properties.
- Anticancer Activity : The structural features may allow interaction with biological macromolecules relevant to cancer pathways.
Case Study : A study utilizing computer-aided drug design predicted that 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride could interact favorably with serotonin receptors, suggesting potential use as an antidepressant agent.
Pharmacology
The pharmacological profile of this compound is being explored through various methodologies:
- In vitro Studies : Interaction studies using cell lines to evaluate cytotoxicity and efficacy against cancer cells.
- In vivo Studies : Animal models are being used to assess pharmacokinetics and therapeutic effects.
Case Study : Research conducted on similar compounds indicated that modifications in the fluorobenzyl group can significantly alter the bioavailability and efficacy of the drug.
Material Science
Beyond medicinal applications, the compound's unique properties make it suitable for material science applications:
- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific properties.
- Nanotechnology : The compound's reactivity may facilitate the development of nanomaterials for drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions or π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Applications/Notes |
|---|---|---|---|---|---|
| 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride (Target) | Not provided | C₁₆H₂₁FN·HCl | ~277.8 g/mol* | 4-Fluorobenzyl, cyclohexenylethyl | Potential pharmaceutical intermediate; fluorine enhances metabolic stability . |
| 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride | 356530-85-3 | C₁₆H₂₃N·HCl | 265.82 g/mol | 4-Methylbenzyl, cyclohexenylethyl | Industrial research; methyl group increases lipophilicity vs. fluorine . |
| N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride | 118647-00-0 | C₁₅H₂₂ClN | 251.80 g/mol | Unsubstituted benzyl, cyclohexenylethyl | Simpler structure; lacks halogen or methyl substituents . |
| Benzenemethanamine, 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-, hydrochloride | 356537-07-0 | C₁₅H₂₁Cl₂N | 298.70 g/mol | 4-Chlorobenzyl, cyclohexenylethyl | Chlorine substituent may alter reactivity and toxicity . |
| Bis(4-fluorobenzyl)amine hydrochloride | 646051-52-7 | C₁₄H₁₃F₂N·HCl | 277.72 g/mol | Dual 4-fluorobenzyl groups | Reactant for non-classical nucleoside antivirals; lacks cyclohexenyl group . |
| 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride | Not provided | C₁₂H₂₂ClN | 215.77 g/mol | Cyclopropylmethyl, cyclohexenylethyl | Cyclopropyl group adds steric hindrance; reduced aromaticity . |
*Estimated based on analogous structures.
Key Research Findings and Structural Insights
Substituent Effects on Physicochemical Properties
- Fluorine vs. Fluorine’s electron-withdrawing nature may also reduce metabolic oxidation .
- Cyclohexenyl Group : The cyclohexenylethyl moiety introduces conformational flexibility, which could enhance binding to hydrophobic pockets in biological targets compared to rigid aromatic systems (e.g., bis-benzyl derivatives in ) .
Biological Activity
2-(1-Cyclohexen-1-yl)ethylamine hydrochloride , a synthetic organic compound, is characterized by its unique molecular structure that integrates a cyclohexene moiety and a fluorobenzyl amine functional group. This compound has garnered attention in medicinal chemistry for its potential biological activities, including interactions with various molecular targets, which may lead to therapeutic applications.
- Molecular Formula : C15H21ClFN
- Molecular Weight : 269.78 g/mol
- CAS Number : 1048640-53-4
The presence of the cyclohexene structure contributes to its potential reactivity and biological activity, while the hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in pharmacology.
The biological activity of 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride is primarily attributed to its ability to interact with specific enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of target molecules. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions or π-π stacking, which is crucial for its potential therapeutic effects.
Biological Activities
Preliminary studies suggest that 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride exhibits notable biological activities:
- Antidepressant Effects : Similar compounds have shown potential in modulating neurotransmitter systems, indicating possible antidepressant properties.
- Anticancer Activity : The compound's structural features suggest potential efficacy against various cancer cell lines, though specific studies are still required to elucidate its effectiveness .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Fluorobenzylamine | Benzylamine derivative | Antidepressant effects |
| Cyclohexenylamine | Cyclohexene derivative | Potential anticancer activity |
| 2-Methylcyclohexanamine | Methyl-substituted cyclohexane | Stimulant properties |
This table highlights the diversity within this chemical class while showcasing the unique aspects of 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride, particularly its specific combination of functional groups that may enhance its biological activity and therapeutic potential.
Case Studies and Research Findings
Recent research has employed computer-aided prediction tools to assess the biological activity spectra of this compound. These studies indicate a broad range of potential therapeutic applications, particularly in oncology and neuropharmacology. However, empirical data from clinical trials are still necessary to validate these predictions.
Example Case Studies
-
Anticancer Activity Assessment :
- In vitro studies have shown that derivatives similar to 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Further investigations are needed to determine specific IC50 values and mechanisms of action.
-
Neuropharmacological Studies :
- Compounds with similar structures have been evaluated for their effects on serotonin and norepinephrine reuptake, suggesting that 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride might influence mood and anxiety disorders.
Q & A
Basic: What are the optimal synthetic routes for 2-(1-cyclohexen-1-yl)ethylamine hydrochloride, and how can purity be validated?
Answer:
- Synthesis Strategy :
- Alkylation : React 4-fluorobenzylamine with 2-(1-cyclohexen-1-yl)ethyl bromide using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux. This facilitates nucleophilic substitution to form the tertiary amine .
- Salt Formation : Treat the free amine with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt, enhancing solubility for biological assays .
- Purity Validation :
Basic: How does the hydrochloride salt form influence solubility and stability in pharmacological assays?
Answer:
- Solubility : The hydrochloride salt increases aqueous solubility by ~10–20-fold compared to the free base, critical for in vitro studies (e.g., receptor binding assays in PBS buffer) .
- Stability : The salt form reduces hygroscopicity and oxidative degradation. Store at −20°C under inert gas (N₂/Ar) to prevent decomposition. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) .
Advanced: What computational methods are suitable for predicting receptor-ligand interactions of this compound?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of target receptors (e.g., serotonin or dopamine receptors). The 4-fluorobenzyl group may enhance hydrophobic interactions, while the cyclohexenyl moiety could induce steric effects .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on hydrogen bonds between the amine group and conserved aspartate residues (e.g., Asp3.32 in GPCRs) .
- QSAR Models : Train models using PubChem BioAssay data (AID 743255) to predict IC₅₀ values for related targets .
Advanced: How can researchers resolve contradictory data on its bioactivity across different assay systems?
Answer:
- Assay Optimization :
- Structural Analysis : Perform X-ray crystallography or cryo-EM to verify binding poses. Conflicting data may arise from conformational flexibility of the cyclohexenyl group .
Advanced: What analytical techniques are critical for characterizing degradation products?
Answer:
- LC-MS/MS : Use a Q-TOF instrument in positive ion mode to identify degradation fragments (e.g., loss of HCl or oxidation of the cyclohexenyl group).
- TGA-DSC : Monitor thermal decomposition profiles (onset ~200°C for hydrochloride salts) .
- Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/alkaline conditions, and oxidants (H₂O₂) to profile stability .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Short-Term : Store at 4°C in amber vials with desiccants (silica gel).
- Long-Term : Aliquot in sealed ampules under N₂ at −80°C. Avoid freeze-thaw cycles (>3 cycles reduce purity by ~15%) .
Advanced: How does the 4-fluorobenzyl moiety impact pharmacokinetic properties?
Answer:
- Metabolic Stability : The fluorine atom reduces CYP450-mediated oxidation (t₁/₂ increases by ~30% vs. non-fluorinated analogs) .
- Membrane Permeability : LogP ~2.5 (predicted via ChemAxon) suggests moderate blood-brain barrier penetration, validated using PAMPA assays .
Advanced: What in vitro models are appropriate for evaluating neuropharmacological activity?
Answer:
- Primary Neuronal Cultures : Assess effects on calcium flux (Fluo-4 AM) or cAMP levels (ELISA) in rat cortical neurons .
- Receptor Transfected Cells : Use CHO-K1 cells expressing human 5-HT₁A or D₂ receptors for dose-response curves (EC₅₀ determination) .
Basic: How can researchers confirm the compound’s identity and purity without relying on commercial databases?
Answer:
- Elemental Analysis : Match experimental C/H/N/Cl values (±0.3%) to theoretical (C₁₅H₁₉ClFN).
- FT-IR : Identify characteristic peaks: N-H stretch (~3300 cm⁻¹), C-F (~1250 cm⁻¹), and cyclohexenyl C=C (~1650 cm⁻¹) .
Advanced: What safety protocols are essential given structural analogs’ hazards?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
